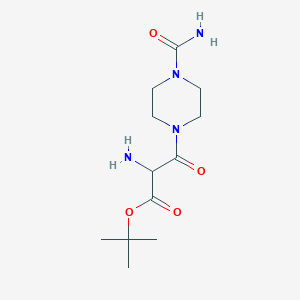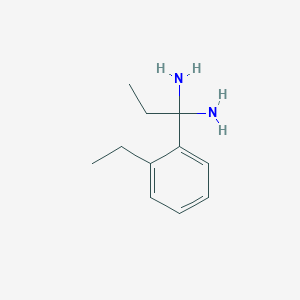
1-(2-Ethylphenyl)propane-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethylphenyl)propane-1,1-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a propane chain, with an ethyl-substituted phenyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)propane-1,1-diamine typically involves the reaction of 2-ethylphenylpropane with ammonia or amines under specific conditions. One common method involves the ammonolysis of 1,2-dichloropropane in the presence of a catalyst such as Al2O3 or crystalline aluminosilicate. The reaction is carried out at elevated temperatures (160-180°C) and pressures (8-12 MPa) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a similar process, with optimizations for scale and efficiency. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the final product. Additionally, the recycling of excess ammonia and the use of efficient catalysts can reduce waste and improve the overall sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethylphenyl)propane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
1-(2-Ethylphenyl)propane-1,1-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(2-Ethylphenyl)propane-1,1-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The compound’s structure allows it to participate in various biochemical pathways, making it a versatile tool in research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diaminopropane: A simpler diamine with similar reactivity but lacking the ethylphenyl group.
1,3-Diaminopropane: Another diamine with a different arrangement of amino groups.
1,3-Diamino-2-propanol: A diamine with an additional hydroxyl group, offering different reactivity and applications .
Uniqueness
1-(2-Ethylphenyl)propane-1,1-diamine is unique due to the presence of the ethyl-substituted phenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-(2-ethylphenyl)propane-1,1-diamine |
InChI |
InChI=1S/C11H18N2/c1-3-9-7-5-6-8-10(9)11(12,13)4-2/h5-8H,3-4,12-13H2,1-2H3 |
Clé InChI |
FJWZMLSQLCKKGV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C(CC)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


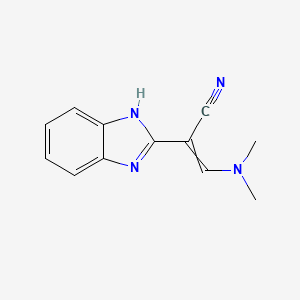

![N-[(E)-(4-chlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B14115484.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B14115488.png)
![2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine](/img/structure/B14115491.png)


![3-Pyrrolidinone, 5-(hydroxymethyl)-1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-, 3-(O-methyloxime), (5S)-](/img/structure/B14115508.png)
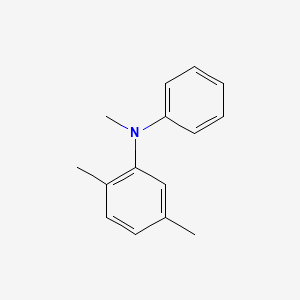
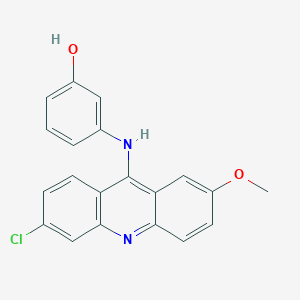
![triphenyl-[4-[4-(4-triphenylsilylphenyl)phenyl]phenyl]silane](/img/structure/B14115518.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B14115522.png)

